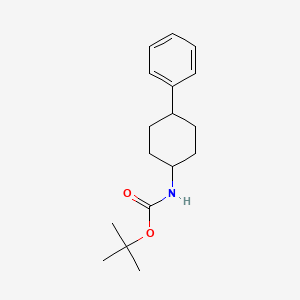

tert-Butyl (trans-4-phenylcyclohexyl)carbamate

Beschreibung

BenchChem offers high-quality tert-Butyl (trans-4-phenylcyclohexyl)carbamate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about tert-Butyl (trans-4-phenylcyclohexyl)carbamate including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

tert-butyl N-(4-phenylcyclohexyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25NO2/c1-17(2,3)20-16(19)18-15-11-9-14(10-12-15)13-7-5-4-6-8-13/h4-8,14-15H,9-12H2,1-3H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXSJIEMXLZAPCW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCC(CC1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to tert-Butyl (trans-4-phenylcyclohexyl)carbamate: A Key Intermediate in CNS Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of tert-butyl (trans-4-phenylcyclohexyl)carbamate, a crucial chemical intermediate in the synthesis of pharmaceuticals, particularly those targeting central nervous system (CNS) disorders.[1] We will delve into its chemical properties, synthesis, and the rationale behind the experimental protocols, offering field-proven insights for its effective utilization in research and drug development.

Core Molecular Attributes

Molecular Formula: C₁₇H₂₅NO₂

Molecular Weight: 275.39 g/mol

The molecular weight is derived from its chemical formula, which is established based on the structures of its constituent parts: a tert-butoxycarbonyl (Boc) protecting group, a trans-4-phenylcyclohexyl core, and a carbamate linker.

| Property | Value | Source |

| Molecular Formula | C₁₇H₂₅NO₂ | Calculated |

| Molecular Weight | 275.39 g/mol | Calculated |

| IUPAC Name | tert-butyl (trans-4-phenylcyclohexyl)carbamate | Nomenclature |

| CAS Number | Not definitively available | N/A |

Synthesis and Mechanistic Insights

The primary route to tert-butyl (trans-4-phenylcyclohexyl)carbamate is through the protection of the amino group of trans-4-phenylcyclohexylamine with a tert-butoxycarbonyl (Boc) group. This reaction is a cornerstone of modern organic synthesis, particularly in the construction of complex molecules for pharmaceutical applications.

The Logic of Boc Protection

The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under a broad range of reaction conditions and its facile removal under moderately acidic conditions. This orthogonality allows for selective manipulation of other functional groups within a molecule without affecting the protected amine. The choice of the Boc group is strategic in multi-step syntheses where the amine's reactivity needs to be temporarily masked.

Experimental Workflow: Boc Protection of trans-4-Phenylcyclohexylamine

The following diagram outlines the typical workflow for the synthesis of tert-butyl (trans-4-phenylcyclohexyl)carbamate.

Caption: Experimental workflow for the synthesis of tert-butyl (trans-4-phenylcyclohexyl)carbamate.

Detailed Experimental Protocol

Materials:

-

trans-4-Phenylcyclohexylamine

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Triethylamine (Et₃N) or other suitable non-nucleophilic base

-

Dichloromethane (DCM) or other suitable aprotic solvent

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexane/ethyl acetate mixture)

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve trans-4-phenylcyclohexylamine (1 equivalent) in dichloromethane.

-

Base Addition: Add triethylamine (1.1 to 1.5 equivalents) to the solution. The base scavenges the acid generated during the reaction, driving the equilibrium towards product formation.

-

Cooling: Cool the reaction mixture to 0°C in an ice bath. This helps to control the exothermic reaction and minimize potential side reactions.

-

Reagent Addition: Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 equivalents) in dichloromethane to the stirred reaction mixture. The slow addition maintains a low concentration of the highly reactive (Boc)₂O, preventing the formation of undesired byproducts.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as indicated by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup:

-

Transfer the reaction mixture to a separatory funnel and wash sequentially with water, saturated aqueous sodium bicarbonate solution, and brine. These washes remove the base, any remaining acidic impurities, and water-soluble byproducts.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford pure tert-butyl (trans-4-phenylcyclohexyl)carbamate.

Role in Drug Development

The trans-4-phenylcyclohexyl motif is a valuable scaffold in medicinal chemistry. The rigidity of the cyclohexane ring and the presence of the phenyl group allow for specific spatial arrangements of pharmacophoric features, which can lead to high-affinity interactions with biological targets. The carbamate linkage provides a stable, yet potentially cleavable, connection point for further molecular elaboration.

This intermediate is particularly noted for its use in the development of drugs targeting the central nervous system.[1] The lipophilic nature of the phenylcyclohexyl group can aid in crossing the blood-brain barrier, a critical requirement for CNS-active drugs.

Deprotection Strategies

The removal of the Boc group is a critical step in the synthetic pathway to the final active pharmaceutical ingredient. This is typically achieved under acidic conditions.

Deprotection Workflow

Caption: Workflow for the deprotection of tert-butyl (trans-4-phenylcyclohexyl)carbamate.

Detailed Deprotection Protocol

Materials:

-

tert-Butyl (trans-4-phenylcyclohexyl)carbamate

-

Trifluoroacetic acid (TFA) or a solution of HCl in dioxane

-

Dichloromethane (DCM) or dioxane

-

Saturated aqueous sodium bicarbonate solution

-

Organic solvent for extraction (e.g., ethyl acetate)

Procedure:

-

Reaction Setup: Dissolve tert-butyl (trans-4-phenylcyclohexyl)carbamate in dichloromethane or dioxane.

-

Acid Addition: Add an excess of trifluoroacetic acid or a solution of HCl in dioxane to the reaction mixture.

-

Reaction: Stir the solution at room temperature for 1-2 hours, or until the deprotection is complete as monitored by TLC or LC-MS.

-

Workup:

-

Remove the solvent and excess acid under reduced pressure.

-

If the product is isolated as the free amine, dissolve the residue in an organic solvent and wash with a saturated aqueous sodium bicarbonate solution to neutralize any remaining acid.

-

Dry the organic layer, filter, and concentrate to obtain the deprotected trans-4-phenylcyclohexylamine.

-

Conclusion

tert-Butyl (trans-4-phenylcyclohexyl)carbamate is a synthetically valuable intermediate that plays a significant role in the construction of complex molecules for drug discovery, particularly in the CNS therapeutic area. A thorough understanding of its synthesis, the rationale behind the choice of protecting groups, and the protocols for its use and subsequent deprotection are essential for medicinal chemists and process development scientists. The methodologies described herein represent standard, reliable procedures that can be adapted and optimized for specific synthetic targets.

References

- MySkinRecipes. tert-Butyl (trans-4-phenylcyclohexyl)

- Calculated molecular formula and weight based on chemical structure.

- MySkinRecipes. tert-Butyl (trans-4-phenylcyclohexyl)carbamate. (URL not available) - This source suggests its use in CNS drug development, although it is not a primary scientific reference.

Sources

Technical Master Guide: tert-Butyl (trans-4-phenylcyclohexyl)carbamate

[1]

Executive Summary

tert-Butyl (trans-4-phenylcyclohexyl)carbamate (CAS: 1190890-51-7) is a high-value structural intermediate used extensively in medicinal chemistry.[1] It serves as a protected amine scaffold, enabling the introduction of the pharmacologically privileged trans-4-phenylcyclohexyl moiety.[1] This rigid, lipophilic spacer is critical in the design of G-protein coupled receptor (GPCR) modulators (e.g., dopamine and serotonin receptors) and kinase inhibitors, where it restricts conformational freedom to enhance binding affinity and metabolic stability.

This guide provides a rigorous technical analysis of its synthesis, structural characterization (specifically distinguishing the trans isomer from the cis impurity), and application in drug discovery workflows.

Chemical Profile & Properties[2][3][4][5][6][7]

| Property | Specification |

| IUPAC Name | tert-Butyl N-[(1r,4r)-4-phenylcyclohexyl]carbamate |

| CAS Number | 1190890-51-7 |

| Molecular Formula | C₁₇H₂₅NO₂ |

| Molecular Weight | 275.39 g/mol |

| Physical State | White to off-white solid |

| Solubility | Soluble in DCM, CHCl₃, DMSO, MeOH; Insoluble in water |

| LogP (Predicted) | ~4.5 (High Lipophilicity) |

| Key Functional Groups | Carbamate (Boc-protected amine), Phenyl ring, Cyclohexane (chair conformation) |

Synthetic Architecture

The synthesis of the title compound typically proceeds via the protection of trans-4-phenylcyclohexanamine.[1] The critical challenge is maintaining the stereochemical integrity of the trans configuration or separating it from the cis isomer if a mixture is used.

Reaction Scheme Workflow

The following diagram outlines the standard synthetic pathway and the critical decision points for stereochemical control.

Figure 1: Synthetic workflow for the N-Boc protection of trans-4-phenylcyclohexanamine.

Detailed Experimental Protocol

Objective: Synthesis of tert-butyl (trans-4-phenylcyclohexyl)carbamate on a 10 mmol scale.

Reagents:

-

trans-4-Phenylcyclohexanamine hydrochloride (2.12 g, 10 mmol)[1]

-

Di-tert-butyl dicarbonate (

) (2.40 g, 11 mmol, 1.1 eq)[1] -

Triethylamine (

) (3.04 g, 30 mmol, 3.0 eq) -

Dichloromethane (DCM) (50 mL)[1]

Step-by-Step Methodology:

-

Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, suspend the amine hydrochloride salt in DCM (50 mL).

-

Neutralization: Cool the suspension to 0°C in an ice bath. Add

dropwise over 5 minutes. The suspension should clear as the free base is liberated. -

Addition: Add a solution of

in minimal DCM (5 mL) dropwise to the reaction mixture at 0°C. -

Reaction: Remove the ice bath and allow the mixture to warm to room temperature (RT). Stir for 3 hours.

-

Validation: Monitor by TLC (Hexane/EtOAc 4:1). The starting amine (ninhydrin stain) should disappear; the product (UV active) will have a higher

.

-

-

Workup:

-

Wash the organic layer with 1M HCl (2 x 20 mL) to remove unreacted amine and excess

. -

Wash with saturated

(20 mL) to remove any acidic byproducts. -

Wash with brine (20 mL), dry over anhydrous

, filter, and concentrate in vacuo.

-

-

Purification: The crude solid is often pure enough (>95%). If necessary, recrystallize from Hexane/EtOAc or purify via flash column chromatography (0-20% EtOAc in Hexanes).[1]

Structural Validation: The Cis/Trans Distinction

In medicinal chemistry, the trans isomer is usually the active pharmacophore because it places the phenyl and amine groups in a linear, diequatorial orientation (in the lowest energy chair conformation). The cis isomer forces one group axial, altering the vector of the substituents.

NMR Logic for Isomer Assignment

The most reliable method to distinguish isomers without X-ray crystallography is

-

Trans Isomer (Diequatorial): The C1 proton is Axial . It couples with the C2/C6 axial protons.

-

Signal: Triplet of triplets (tt) or broad multiplet.

-

Coupling: Large vicinal coupling (

Hz).[1]

-

-

Cis Isomer (Axial/Equatorial): The C1 proton is Equatorial (assuming the bulky phenyl group locks the ring conformation by staying equatorial).

-

Signal: Narrow multiplet or quintet-like.

-

Coupling: Small vicinal coupling (

Hz).

-

Isomer Identification Algorithm

Figure 2: Decision tree for assigning stereochemistry via proton NMR.

Applications in Drug Discovery[2][8][9][10]

The trans-4-phenylcyclohexyl amine scaffold is a classic example of Bioisosteric Replacement and Scaffold Hopping .[1]

Pharmacological Utility[1]

-

GPCR Modulators: The scaffold mimics the distance and rigidity of the phenyl-piperazine moiety found in many antipsychotics (e.g., Aripiprazole derivatives). The trans-cyclohexane ring acts as a lipophilic spacer that positions the basic amine and the aromatic ring to interact with specific residues (e.g., Aspartate and Phenylalanine) in the binding pocket of Dopamine D2/D3 or Serotonin 5-HT receptors.

-

Kinase Inhibitors: Used to extend into hydrophobic pockets of the ATP binding site. The rigidity prevents the entropy loss associated with flexible alkyl chains.

Case Study: Cariprazine Analogs

While Cariprazine utilizes a trans-1,4-cyclohexanediamine core, the trans-4-phenylcyclohexyl carbamate is a direct synthetic precursor for analogs where the urea/amide linkage is replaced or modified.[1] The high lipophilicity (LogP ~4.5) suggests this scaffold is ideal for CNS penetration, provided the final molecule's Polar Surface Area (PSA) is controlled.

Safety & Handling

-

Hazards: The compound is an organic carbamate. While generally stable, it should be treated as a potential irritant to eyes, skin, and the respiratory system.

-

Precursor Warning: The starting material, trans-4-phenylcyclohexanamine, is corrosive and toxic.[1] All synthesis steps involving the free amine must be performed in a fume hood.

-

Storage: Store at 2-8°C under inert gas (Nitrogen/Argon) to prevent slow oxidation or hydrolysis over long periods.

References

-

Chemical Identity: tert-Butyl (trans-4-phenylcyclohexyl)carbamate.[1] ChemicalBook. CAS: 1190890-51-7.[1] Link

-

Synthetic Methodology: Process for the preparation of trans-4-substituted cyclohexanecarboxylic acid derivatives (Analogous chemistry). Google Patents, WO2017134212A1. Link

-

NMR Characterization: Distinguishing Cis and Trans Isomers with 1H NMR Coupling Constants. BenchChem Technical Guides. Link[1]

-

Medicinal Chemistry Application: Application of Scaffold Hopping in Drug Discovery (GPCR & Kinase inhibitors). PharmaBlock Whitepaper. Link

-

Safety Data: Safety Data Sheet for 4-Phenylcyclohexylamine (Precursor). PubChem Laboratory Chemical Safety Summary. Link[1]

A Technical Guide to the Physicochemical Properties of tert-Butyl (trans-4-phenylcyclohexyl)carbamate

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of tert-Butyl (trans-4-phenylcyclohexyl)carbamate. As a key structural motif in medicinal chemistry, understanding its physical characteristics is paramount for researchers, scientists, and drug development professionals. This document delves into the compound's molecular structure, solubility, melting point, and spectroscopic signature. Furthermore, it offers detailed, field-proven experimental protocols for the determination of these properties, emphasizing the causality behind methodological choices to ensure data integrity and reproducibility. The guide is structured to serve as a practical reference for laboratory work and a foundational resource for integrating this molecule into complex synthetic and developmental workflows.

Introduction and Strategic Importance

The carbamate functional group is a cornerstone in modern drug design, prized for its unique combination of stability, hydrogen bonding capabilities, and its role as a bioisostere for other functional groups. The tert-butoxycarbonyl (Boc) protecting group, in particular, is fundamental in organic synthesis. When combined with a rigid, lipophilic scaffold like the trans-4-phenylcyclohexyl group, the resultant molecule, tert-Butyl (trans-4-phenylcyclohexyl)carbamate, becomes a valuable intermediate for synthesizing novel therapeutic agents.[1]

A molecule's journey from a laboratory curiosity to a clinical candidate is dictated by its physicochemical properties. Characteristics such as solubility, melting point, and crystal structure directly influence its formulation, bioavailability, stability, and ultimately, its therapeutic efficacy. This guide provides the critical data and methodologies required to thoroughly characterize this important synthetic intermediate.

1.1. Structural Overview

tert-Butyl (trans-4-phenylcyclohexyl)carbamate possesses a distinct architecture combining a bulky, lipophilic tert-butyl group, a polar carbamate linker, and a rigid trans-substituted phenylcyclohexyl moiety. The "trans" configuration is critical, as it locks the phenyl and carbamate groups into a pseudo-equatorial position, minimizing steric hindrance and defining a specific three-dimensional conformation that can be crucial for molecular recognition in biological systems.

Chemical Structure:

Core Physicochemical Properties

A precise understanding of the fundamental physical properties is the first step in a compound's characterization. These values dictate handling, purification, and formulation strategies.

Note on Data Availability: Specific experimental data for tert-Butyl (trans-4-phenylcyclohexyl)carbamate is not widely published. Therefore, this guide presents calculated values and data from structurally analogous compounds to provide a scientifically grounded baseline. All such instances are clearly noted.

Table 1: Summary of Key Physicochemical Properties

| Property | Value / Observation | Source / Method | Significance in Drug Development |

| Molecular Formula | C₁₇H₂₅NO₂ | - | Defines exact mass and elemental composition. |

| Molecular Weight | 275.39 g/mol | Calculated | Influences diffusion, membrane transport, and dosage calculations. |

| Physical Appearance | Expected to be a white to off-white solid.[2][3] | Analogy | Critical for visual identification and purity assessment. |

| Melting Point | Not experimentally determined. Likely >85-87 °C. | Analogy[4] | A sharp melting range indicates high purity; crucial for stability and formulation. |

| Solubility | Predicted to be poorly soluble in water, soluble in organic solvents. | Analogy[5][6][7] | Directly impacts bioavailability and dictates solvent choice for assays and synthesis. |

| Calculated LogP | ~4.5 - 5.0 | Prediction | Indicates high lipophilicity, affecting membrane permeability and potential for non-specific binding. |

Spectroscopic and Structural Characterization

Spectroscopic analysis provides an unalterable fingerprint of a molecule, confirming its identity and structural integrity.

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise structure of an organic molecule in solution.

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the tert-butyl group (a sharp singlet around 1.4-1.5 ppm), aromatic protons of the phenyl group (multiplets between 7.0-7.5 ppm), and complex multiplets for the cyclohexyl ring protons. The chemical shifts and coupling constants of the cyclohexyl protons would confirm the trans stereochemistry.

-

¹³C NMR: The carbon spectrum will display distinct signals for the carbonyl carbon of the carbamate (around 155 ppm), the quaternary carbon of the tert-butyl group (~80 ppm), and the carbons of the phenyl and cyclohexyl rings.

3.2. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be dominated by several key absorbances:

-

N-H Stretch: A sharp peak around 3300-3400 cm⁻¹, indicative of the secondary amine in the carbamate.

-

C-H Stretches: Peaks just below 3000 cm⁻¹ for the aliphatic C-H bonds and just above 3000 cm⁻¹ for the aromatic C-H bonds.

-

C=O Stretch: A very strong, sharp absorbance between 1680-1720 cm⁻¹, characteristic of the carbamate carbonyl group.[8]

3.3. Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight of the compound, confirming its elemental formula. For this molecule, an exact mass of 275.1885 (for the [M]+ ion) would be expected. The fragmentation pattern would likely show a characteristic loss of the tert-butyl group or isobutylene.

Experimental Protocols & Methodologies

The trustworthiness of physicochemical data hinges on the robustness of the experimental protocols used for their determination.

4.1. Protocol for Melting Point Determination (Capillary Method)

Causality: The melting point is a sensitive indicator of purity. Impurities disrupt the crystal lattice, requiring less energy to break the intermolecular forces, which results in a depressed and broadened melting range. A sharp range (typically < 2 °C) is a strong indicator of a pure compound. This protocol is designed to achieve a slow, controlled heating rate near the melting point to ensure thermal equilibrium and an accurate reading.[9]

Caption: Capillary method for precise melting point determination.

Step-by-Step Methodology:

-

Sample Preparation: Ensure the compound is completely dry, as residual solvent can act as an impurity.[10] The sample should be a fine, homogeneous powder.

-

Loading: Tap the open end of a glass capillary tube into the powder to collect a small amount. Invert the tube and tap it gently on a hard surface to pack the sample into the sealed end. The final packed height should be 2-3 mm.

-

Apparatus Setup: Place the capillary tube into the heating block of a calibrated melting point apparatus.

-

Heating:

-

Rapid Ramp: Quickly heat the block to a temperature approximately 15-20 °C below the expected melting point.

-

Slow Ramp: Decrease the heating rate to 1-2 °C per minute to allow for thermal equilibrium between the sample, the block, and the thermometer.

-

-

Observation & Recording:

-

Record the temperature at which the first drop of liquid appears (the onset of melting).

-

Record the temperature at which the last crystal of solid melts into a clear liquid (completion of melting).

-

-

Reporting: The melting point should be reported as a range from the onset to the completion temperature.

4.2. Protocol for Kinetic Solubility Assessment

Causality: In early drug discovery, kinetic solubility is often prioritized over thermodynamic solubility because it is higher-throughput and more closely mimics the conditions of many biological assays where a compound is introduced from a DMSO stock.[11][12] This protocol uses a standardized "shake-flask" method to determine the concentration of a compound in a saturated aqueous solution after a defined period.[13]

Caption: High-throughput kinetic solubility determination workflow.

Step-by-Step Methodology:

-

Stock Solution: Prepare a concentrated stock solution of the compound in 100% DMSO (e.g., 10 mM).

-

Solubilization: Add a small volume of the DMSO stock to a pre-defined volume of aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4) in a microplate or vial. The final DMSO concentration should be kept low (typically 1-2%) to minimize its co-solvent effects.[14]

-

Equilibration: Seal the container and agitate it on a plate shaker or orbital shaker at room temperature for a set period (e.g., 90 minutes) to allow the system to reach a state of kinetic equilibrium.[14]

-

Separation: After incubation, separate any precipitated solid from the solution. This is typically achieved by centrifugation to pellet the solid or by passing the solution through a filter plate.

-

Quantification: Carefully remove the supernatant and quantify the concentration of the dissolved compound using a suitable analytical method, such as LC-MS/MS or UV-Vis spectroscopy, by comparing the response to a calibration curve prepared from the DMSO stock.

4.3. Protocol for NMR Sample Preparation

Causality: High-quality NMR data requires a homogeneous solution of the analyte in a deuterated solvent.[15] Deuterated solvents are used to avoid large, interfering solvent signals in the ¹H NMR spectrum and to provide a signal for the instrument's lock system.[16] Proper concentration is key; too dilute a sample will require long acquisition times, while an overly concentrated sample can lead to line broadening and difficulty in shimming the magnet.[17][18]

Step-by-Step Methodology:

-

Sample Weighing: Accurately weigh 5-25 mg of the compound for a standard ¹H NMR spectrum.

-

Solvent Selection: Choose an appropriate deuterated solvent that fully dissolves the sample. Chloroform-d (CDCl₃) is a common starting point for nonpolar to moderately polar organic compounds.[16]

-

Dissolution: Place the weighed sample into a clean, dry NMR tube. Using a pipette, add approximately 0.6-0.7 mL of the deuterated solvent.

-

Homogenization: Cap the NMR tube securely and invert it several times to ensure the sample is completely dissolved. If necessary, gentle vortexing can be used. Visually inspect for any remaining solid particles.

-

Referencing: The residual protium signal from the deuterated solvent (e.g., 7.26 ppm for CDCl₃) is typically used as an internal chemical shift reference.[16]

Handling, Storage, and Safety

-

Storage: Based on analogous carbamates, the compound should be stored in a cool, dry, well-ventilated area in a tightly sealed container.[2][3][7]

-

Stability: Carbamates are generally stable under neutral conditions but can be susceptible to hydrolysis under strong acidic or basic conditions.

-

Safety: While specific toxicity data is not available, standard laboratory precautions should be taken. This includes wearing personal protective equipment (gloves, safety glasses, lab coat). Based on GHS information for related structures, compounds of this class may be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[19][20][21][22][23] Avoid inhalation of dust.[2]

Conclusion

tert-Butyl (trans-4-phenylcyclohexyl)carbamate is a synthetic intermediate with physicochemical properties that make it well-suited for applications in medicinal chemistry. Its expected high lipophilicity, defined stereochemistry, and solid-state nature are critical parameters that must be considered during its use in multi-step syntheses and in the design of final drug candidates. The experimental protocols detailed in this guide provide a robust framework for obtaining reliable, high-quality data, ensuring that research and development efforts are built upon a foundation of scientific integrity.

References

- FramoChem. (n.d.). 4-tert-BUTYLCYCLOHEXYL CHLOROFORMATE.

- Benchchem. (n.d.). tert-Butyl (((1r,4r)-4-aminocyclohexyl)methyl)carbamate hydrochloride.

- AChemBlock. (n.d.). tert-Butyl trans-4-formylcyclohexylcarbamate 97%.

- Sigma-Aldrich. (n.d.). tert-Butyl-N-methylcarbamate.

-

PubChem. (n.d.). tert-Butyl (4-oxo-4-phenylbutyl)carbamate. Retrieved from [Link]

-

PubChem. (n.d.). tert-Butyl (4-aminophenyl)carbamate. Retrieved from [Link]

-

PubChem. (n.d.). tert-Butyl carbamate. Retrieved from [Link]

-

PubChem. (n.d.). tert-butyl N-[4-(aminomethyl)cyclohexyl]carbamate. Retrieved from [Link]

-

ChemBK. (2024). trans-N-[4-(Hydroxymethyl)cyclohexyl]carbamic acid tert-butyl ester. Retrieved from [Link]

-

PubChem. (n.d.). tert-butyl N-[(4-formylcyclohexyl)methyl]carbamate. Retrieved from [Link]

-

Chemistry LibreTexts. (2022). 6.1D: Step-by-Step Procedures for Melting Point Determination. Retrieved from [Link]

-

Protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). tert-Butyl carbamate. Retrieved from [Link]

-

Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

- Supporting Information. (n.d.). 2 - Supporting Information.

-

University of Illinois. (n.d.). NMR Sample Preparation. Retrieved from [Link]

-

University of Calgary. (n.d.). Melting point determination. Retrieved from [Link]

-

European Union. (2021). STANDARD OPERATING PROCEDURE for solubility testing. Retrieved from [Link]

-

ResearchGate. (2016). Crystal structure of tert-butyl (phenylsulfinyl)carbamate, C11H15NO3S. Retrieved from [Link]

-

MDPI. (n.d.). tert-Butyl Bis(4′-(Hexyloxy)-[1,1′-biphenyl]-4-yl)carbamate. Retrieved from [Link]

-

Iowa State University. (n.d.). NMR Sample Preparation. Retrieved from [Link]

-

Japanese Pharmacopoeia. (n.d.). Melting Point Determination / General Tests. Retrieved from [Link]

-

Charnwood Discovery. (n.d.). Kinetic Solubility - In Vitro Assay. Retrieved from [Link]

-

University College London. (n.d.). Sample Preparation. Retrieved from [Link]

-

ResearchGate. (n.d.). FT-IR spectrum of tert-butyl.... Retrieved from [Link]

-

Stanford Research Systems. (n.d.). Determination of Melting Points According to Pharmacopeia. Retrieved from [Link]

-

Singhvi, G., et al. (n.d.). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Retrieved from [Link]

-

Nanalysis. (2024). Guide: Preparing a Sample for NMR analysis – Part I. Retrieved from [Link]

-

Pittelkow, M. (n.d.). Selective Synthesis of Carbamate Protected Polyamines Using Alkyl Phenyl Carbonates. Retrieved from [Link]

-

PubChem. (n.d.). Tert-butyl iso-pentylcarbamate. Retrieved from [Link]

Sources

- 1. tert-Butyl (((1r,4r)-4-aminocyclohexyl)methyl)carbamate hydrochloride | 1393441-75-2 | Benchchem [benchchem.com]

- 2. tert-Butyl trans-4-formylcyclohexylcarbamate 97% | CAS: 181308-57-6 | AChemBlock [achemblock.com]

- 3. chemimpex.com [chemimpex.com]

- 4. mdpi.com [mdpi.com]

- 5. framochem.com [framochem.com]

- 6. chembk.com [chembk.com]

- 7. tert-Butyl carbamate | 4248-19-5 [chemicalbook.com]

- 8. tert-Butyl carbamate [webbook.nist.gov]

- 9. jk-sci.com [jk-sci.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 12. asianpubs.org [asianpubs.org]

- 13. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 14. charnwooddiscovery.com [charnwooddiscovery.com]

- 15. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]

- 16. organomation.com [organomation.com]

- 17. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 18. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]

- 19. tert-Butyl (4-oxo-4-phenylbutyl)carbamate | C15H21NO3 | CID 14267858 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 20. tert-Butyl (4-aminophenyl)carbamate | C11H16N2O2 | CID 688611 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 21. tert-Butyl carbamate | C5H11NO2 | CID 77922 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 22. tert-butyl N-[4-(aminomethyl)cyclohexyl]carbamate | C12H24N2O2 | CID 2756045 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 23. 304873-80-1|tert-Butyl (4-formylcyclohexyl)carbamate|BLD Pharm [bldpharm.com]

Methodological & Application

Mastering the Purification of tert-Butyl (trans-4-phenylcyclohexyl)carbamate: A Guide to Recrystallization Techniques

Introduction: The Critical Role of Purification in Drug Development

In the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs), achieving the desired purity is paramount. The presence of impurities, even in minute quantities, can significantly impact the safety, efficacy, and stability of the final drug product. tert-Butyl (trans-4-phenylcyclohexyl)carbamate is a key building block in the synthesis of various pharmaceutically active molecules. Its purification is a critical step to ensure the quality and consistency of the downstream products. Recrystallization stands out as a powerful and widely employed technique for the purification of solid organic compounds like tert-Butyl (trans-4-phenylcyclohexyl)carbamate, owing to its efficiency in removing impurities and its scalability.

This comprehensive guide provides detailed application notes and protocols for the recrystallization of tert-Butyl (trans-4-phenylcyclohexyl)carbamate. Tailored for researchers, scientists, and professionals in drug development, this document delves into the principles of recrystallization, systematic solvent selection, and step-by-step protocols, underpinned by scientific rationale and practical insights.

Understanding the Molecule: Physicochemical Properties of tert-Butyl (trans-4-phenylcyclohexyl)carbamate

A thorough understanding of the physicochemical properties of tert-Butyl (trans-4-phenylcyclohexyl)carbamate is the foundation for developing a successful recrystallization protocol.

| Property | Value | Source |

| Molecular Formula | C₁₇H₂₅NO₂ | N/A |

| Molecular Weight | 275.39 g/mol | N/A |

| Appearance | White to off-white solid | N/A |

| Boiling Point | 399 °C at 760 mmHg | [1] |

| Storage | 2-8°C, dry and sealed | [1] |

The high boiling point of this compound makes purification by distillation impractical for most laboratory settings, highlighting the importance of recrystallization. The structure, featuring a nonpolar phenylcyclohexyl group and a moderately polar carbamate moiety, suggests that it will be soluble in a range of organic solvents. The key to successful recrystallization lies in identifying a solvent or solvent system where its solubility is significantly different at elevated and ambient temperatures.

The Science of Recrystallization: A Step-by-Step Approach

Recrystallization is a purification technique based on the differential solubility of a compound and its impurities in a chosen solvent at different temperatures.[2] The ideal recrystallization solvent should dissolve the target compound sparingly at room temperature but have high solubility at an elevated temperature.[2]

The general workflow for recrystallization can be visualized as follows:

Figure 2. The process of mixed-solvent recrystallization.

Troubleshooting Common Recrystallization Issues

| Issue | Possible Cause | Suggested Solution |

| Oiling Out | The melting point of the compound is lower than the boiling point of the solvent, or the compound is highly impure. [3] | Reheat the solution, add more of the "good" solvent (in a mixed-solvent system) or a different solvent, and cool more slowly. [3] |

| No Crystal Formation | The solution is not supersaturated, or nucleation is slow. | Scratch the inside of the flask with a glass rod, add a seed crystal of the pure compound, or cool the solution in an ice-salt bath. [3] |

| Premature Crystallization | The solution cools too quickly, especially during hot filtration. | Use a pre-warmed funnel and receiving flask for hot filtration. [4]Add a slight excess of solvent before filtration. |

| Low Recovery | Too much solvent was used, or the compound has significant solubility in the cold solvent. | Use the minimum amount of solvent necessary for dissolution. Ensure the solution is thoroughly cooled before filtration. |

Assessing Purity: The Final Verification

After recrystallization, it is essential to assess the purity of the obtained tert-Butyl (trans-4-phenylcyclohexyl)carbamate.

-

Melting Point Analysis: A pure crystalline solid will have a sharp and narrow melting point range. Compare the experimental melting point with the literature value (if available). A broad melting range typically indicates the presence of impurities.

-

Thin-Layer Chromatography (TLC): TLC can be used to compare the purity of the recrystallized product with the crude material. A single spot for the purified product indicates high purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools to confirm the structure and assess the purity of the final product. The absence of impurity peaks in the NMR spectrum is a strong indicator of high purity.

Conclusion

Recrystallization is an indispensable technique for the purification of tert-Butyl (trans-4-phenylcyclohexyl)carbamate in a research and drug development setting. A systematic approach to solvent selection, coupled with a carefully executed protocol, can lead to a significant enhancement in the purity of this key pharmaceutical intermediate. By understanding the underlying principles and potential pitfalls, scientists can confidently and efficiently obtain high-purity material, ensuring the quality and integrity of their subsequent synthetic endeavors.

References

-

University of Colorado, Boulder. (n.d.). Recrystallization. Retrieved from [Link]

-

Nichols, L. (2022). 3.3F: Mixed Solvents. Chemistry LibreTexts. Retrieved from [Link]

-

MySkinRecipes. (n.d.). tert-Butyl (trans-4-phenylcyclohexyl)carbamate. Retrieved from [Link]

-

University of California, Los Angeles. (n.d.). Recrystallization. Retrieved from [Link]

-

Wired Chemist. (n.d.). Recrystallization. Retrieved from [Link]

-

University of Rochester. (n.d.). Solvents for Recrystallization. Retrieved from [Link]

-

University of York. (n.d.). Problems with Recrystallisations. Retrieved from [Link]

-

Nichols, L. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts. Retrieved from [Link]

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Engel, R. G. (2011).

- Weldegirma, S. (2021). Experimental Organic Chemistry: Laboratory Manual. University of South Florida.

-

PubChem. (n.d.). tert-butyl N-[(4-formylcyclohexyl)methyl]carbamate. Retrieved from [https://pubchem.ncbi.nlm.nih.gov/compound/tert-butyl-N-(4-formylcyclohexyl_methyl_carbamate]([Link]

-

Beilstein Journals. (n.d.). EXPERIMENTAL PROCEDURES. Retrieved from [Link]

-

MySkinRecipes. (n.d.). tert-Butyl (trans-4-phenylcyclohexyl)carbamate. Retrieved from [Link]

-

PubChem. (n.d.). tert-butyl N-[4-(aminomethyl)cyclohexyl]carbamate. Retrieved from [Link]

-

University of York. (n.d.). Problems with Recrystallisations. Retrieved from [Link]

Sources

HPLC method for purity analysis of tert-Butyl (trans-4-phenylcyclohexyl)carbamate

An Application Note for the Purity Determination of tert-Butyl (trans-4-phenylcyclohexyl)carbamate by High-Performance Liquid Chromatography

Abstract

This application note presents a robust and validated reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of tert-Butyl (trans-4-phenylcyclohexyl)carbamate purity. The method is designed for accuracy, precision, and specificity, making it suitable for quality control in research, process development, and manufacturing environments. By leveraging a C18 stationary phase with gradient elution, this protocol ensures effective separation of the main component from potential impurities, including synthetic precursors and degradation products. The methodology is grounded in established chromatographic principles and adheres to the validation guidelines outlined by the International Council for Harmonisation (ICH).

Introduction and Method Rationale

Tert-Butyl (trans-4-phenylcyclohexyl)carbamate is a chemical intermediate frequently used in the synthesis of pharmaceutically active compounds. Its purity is a critical parameter that directly impacts the quality, safety, and efficacy of the final drug product. Therefore, a reliable analytical method is essential to quantify the compound and detect any related impurities.

Analyte Physicochemical Properties and Chromatographic Strategy

The structure of tert-Butyl (trans-4-phenylcyclohexyl)carbamate is characterized by significant non-polar moieties: a phenyl group, a cyclohexyl ring, and a tert-butyl group. This pronounced hydrophobicity makes Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) the ideal analytical approach.[1][2] In RP-HPLC, a non-polar stationary phase is paired with a polar mobile phase. Hydrophobic compounds, like our analyte, interact strongly with the stationary phase, and their retention is modulated by the proportion of organic solvent in the mobile phase.[3][4]

A C18 (octadecylsilyl) bonded silica column was selected as the stationary phase due to its strong hydrophobic retention characteristics, which are well-suited for non-polar compounds.[5] To ensure the separation of impurities that may have a wide range of polarities, a gradient elution method is employed. This technique starts with a higher percentage of the aqueous phase, allowing for the retention and separation of any polar impurities, and gradually increases the organic phase concentration to elute the main, non-polar analyte and any other hydrophobic impurities in a reasonable timeframe.

Detection Principle

The presence of a phenyl ring in the molecule provides a chromophore that absorbs ultraviolet (UV) radiation. Based on the UV spectra of similar carbamate and phenyl-containing compounds, a detection wavelength of 220 nm was chosen to ensure high sensitivity for the analyte and its potential aromatic impurities.[6]

Detailed Experimental Protocol

Equipment and Materials

-

HPLC System: An HPLC system equipped with a gradient pump, autosampler, column thermostat, and a UV-Vis detector.

-

Chromatographic Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).[7]

-

Reagents:

-

Acetonitrile (ACN), HPLC grade or higher.

-

Water, HPLC grade or purified to ≥18 MΩ·cm.

-

Trifluoroacetic Acid (TFA), HPLC grade.

-

tert-Butyl (trans-4-phenylcyclohexyl)carbamate Reference Standard (RS).

-

-

Glassware: Volumetric flasks, pipettes, and autosampler vials.

Optimized Chromatographic Conditions

All quantitative data and method parameters are summarized in the table below for clarity.

| Parameter | Condition |

| Column | C18 (4.6 mm x 250 mm, 5 µm) |

| Mobile Phase A | Water with 0.1% (v/v) Trifluoroacetic Acid (TFA) |

| Mobile Phase B | Acetonitrile with 0.1% (v/v) Trifluoroacetic Acid (TFA) |

| Gradient Program | 0-5 min, 50% B; 5-25 min, 50% to 95% B; 25-30 min, 95% B; 30.1-35 min, 50% B (re-equilibration) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 220 nm |

| Injection Volume | 10 µL |

| Run Time | 35 minutes |

Rationale for Choices:

-

TFA Additive: A small amount of TFA (0.1%) is added to both mobile phases to act as an ion-pairing agent and to acidify the mobile phase. This helps to protonate any residual silanols on the stationary phase, resulting in sharper, more symmetrical peaks.

-

Gradient Elution: The gradient is designed to provide good resolution between the main peak and any closely eluting impurities, while ensuring that highly retained, non-polar impurities are eluted from the column.

Preparation of Solutions

-

Mobile Phase A: Add 1.0 mL of TFA to 1000 mL of HPLC-grade water and mix thoroughly.

-

Mobile Phase B: Add 1.0 mL of TFA to 1000 mL of HPLC-grade acetonitrile and mix thoroughly.

-

Diluent: Prepare a mixture of Mobile Phase A and Mobile Phase B in a 50:50 (v/v) ratio.

-

Standard Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of tert-Butyl (trans-4-phenylcyclohexyl)carbamate Reference Standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.

-

Sample Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of the sample to be tested into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.

System Suitability Testing (SST)

Before commencing any sample analysis, the performance of the chromatographic system must be verified. Inject the Standard Solution in five replicate injections and evaluate the results against the criteria in the table below.

| SST Parameter | Acceptance Criteria |

| Tailing Factor (T) | ≤ 2.0 |

| Theoretical Plates (N) | ≥ 2000 |

| Relative Standard Deviation (%RSD) of Peak Area | ≤ 2.0% |

Analysis Procedure

-

Equilibrate the column with the initial mobile phase composition (50% B) for at least 30 minutes or until a stable baseline is achieved.

-

Perform the System Suitability Test as described in section 2.4.

-

Inject a blank (diluent) to ensure no carryover or system contamination.

-

Inject the Standard Solution.

-

Inject the Sample Solution.

-

Process the chromatograms using appropriate software. The purity is calculated based on the area percent method.

Purity Calculation (Area %): Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

HPLC Method Validation Framework

To ensure the method is suitable for its intended purpose, it must be validated according to ICH Q2(R1) guidelines.[8][9] The objective of validation is to demonstrate that the analytical procedure is reliable, reproducible, and accurate for the analysis of tert-Butyl (trans-4-phenylcyclohexyl)carbamate.[10]

Overview of Validation Parameters

The following table summarizes the key validation characteristics that must be assessed.

| Validation Parameter | Purpose |

| Specificity | To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. This is often done by forced degradation studies (acid, base, oxidative, thermal, and photolytic stress).[11][12] |

| Linearity | To establish a linear relationship between the concentration of the analyte and the detector response over a specified range (e.g., 50% to 150% of the nominal concentration). A correlation coefficient (r²) of ≥ 0.999 is typically required. |

| Accuracy | To determine the closeness of the test results obtained by the method to the true value. This is assessed by analyzing samples with known concentrations (e.g., spiked placebo) and calculating the percent recovery. |

| Precision | To measure the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels: Repeatability (intra-day) and Intermediate Precision (inter-day, inter-analyst). |

| Detection Limit (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. |

| Quantitation Limit (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. |

| Robustness | To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., flow rate ±10%, column temperature ±5°C, mobile phase composition ±2%). This provides an indication of its reliability during normal usage. |

Analytical Workflow Visualization

The following diagram illustrates the complete workflow for the purity analysis of tert-Butyl (trans-4-phenylcyclohexyl)carbamate.

Caption: Workflow for HPLC Purity Analysis.

Conclusion

The RP-HPLC method detailed in this application note is a highly effective and reliable tool for determining the purity of tert-Butyl (trans-4-phenylcyclohexyl)carbamate. The use of a C18 column with a gradient elution of acetonitrile and water containing 0.1% TFA provides excellent separation and peak shape. The protocol includes system suitability criteria to ensure consistent performance and is designed to be validated in accordance with ICH guidelines, making it suitable for implementation in a regulated quality control laboratory. This method will aid researchers, scientists, and drug development professionals in ensuring the quality and consistency of this important chemical intermediate.

References

-

Scribd. (n.d.). HPLC Method for Analyzing Carbamate Pesticides. Retrieved from [Link]

-

Agilent Technologies. (n.d.). The Determination of N-Methylcarbamate Pesticides by HPLC EPA Method 531.1. Retrieved from [Link]

-

ResearchGate. (n.d.). HPLC-UV chromatograms of standard carbamate mix standard using 220 nm wavelength at different mobile phase concentrations. Retrieved from [Link]

-

Organic Syntheses. (n.d.). SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Retrieved from [Link]

-

Phenomenex. (n.d.). Reversed Phase HPLC Method Development. Retrieved from [Link]

-

ResearchGate. (2020). RP-HPLC of strongly non-polar compound?. Retrieved from [Link]

-

GL Sciences. (n.d.). Analysis of Tert Butylhydroquinone (TBHQ) in Foods by HPLC. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

-

PubChem. (n.d.). tert-butyl N-[4-(aminomethyl)cyclohexyl]carbamate. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (n.d.). Method 632: The Determination of Carbamate and Urea Pesticides in Municipal and Industrial Wastewater. Retrieved from [Link]

- Google Patents. (n.d.). US6413431B1 - HPLC method for purifying organic compounds.

-

U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]

-

ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Retrieved from [Link]

-

ResearchGate. (2021). The Reactivity of the N-Boc Protecting Group: An Underrated Feature. Retrieved from [Link]

-

Chrom Tech, Inc. (2024). Reverse Phase Chromatography Techniques. Retrieved from [Link]

-

Jordi Labs. (n.d.). Reverse Phase/ Normal Phase HPLC Analytical Techniques. Retrieved from [Link]

-

SIELC. (n.d.). Separation of Phenethyl alcohol, p-(tert-butyl)- on Newcrom R1 HPLC column. Retrieved from [Link]

-

European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved from [Link]

-

Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates. Retrieved from [Link]

-

U.S. Food and Drug Administration. (n.d.). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

-

SlideShare. (n.d.). ICH Q2 Analytical Method Validation. Retrieved from [Link]

-

Wikipedia. (n.d.). Tert-Butyloxycarbonyl protecting group. Retrieved from [Link]

-

The Good Scents Company. (n.d.). 4-tert-butyl cyclohexane carboxaldehyde. Retrieved from [Link]

-

International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved from [Link]

-

PubChem. (n.d.). tert-Butyl (4-oxo-4-phenylbutyl)carbamate. Retrieved from [Link]

Sources

- 1. chromtech.com [chromtech.com]

- 2. jordilabs.com [jordilabs.com]

- 3. phx.phenomenex.com [phx.phenomenex.com]

- 4. researchgate.net [researchgate.net]

- 5. Developing HPLC Methods [sigmaaldrich.com]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. fda.gov [fda.gov]

- 9. fda.gov [fda.gov]

- 10. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]

- 11. BOC Deprotection - Wordpress [reagents.acsgcipr.org]

- 12. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

Application Note: Incorporation of the trans-4-Phenylcyclohexyl Pharmacophore in Solid-Phase Peptide Synthesis (SPPS)

Executive Summary

tert-Butyl (trans-4-phenylcyclohexyl)carbamate serves as a stable, high-purity precursor for the trans-4-phenylcyclohexylamine moiety. This structural motif is a privileged pharmacophore in medicinal chemistry, renowned for its ability to function as a rigid, lipophilic spacer that mimics phenylalanine or tryptophan side chains while restricting conformational freedom.

In Solid-Phase Peptide Synthesis (SPPS), this reagent is primarily utilized to introduce the trans-4-phenylcyclohexyl group at the N-terminus or on side-chain amino groups (e.g., Lysine, Ornithine) via urea or amide linkages. This modification is critical for optimizing the pharmacokinetic profile of peptide therapeutics, enhancing metabolic stability, and improving receptor binding affinity through hydrophobic "lock-and-key" interactions.

This guide details the specific protocols for deprotecting this precursor and efficiently coupling the resulting amine to resin-bound peptides.[1]

Scientific Background & Rationale

The Pharmacophore

The trans-4-phenylcyclohexyl group offers distinct advantages over flexible alkyl chains or planar aromatic rings:

-

Conformational Rigidity: The cyclohexane ring locks the phenyl group in an equatorial position (trans), projecting it into a defined spatial region. This reduces the entropic penalty upon binding to a receptor.

-

Hydrophobic Bulk: It effectively fills large hydrophobic pockets in GPCRs and enzymes. For example, this moiety is a key structural element in the dopamine D3/D2 receptor partial agonist Cariprazine and has been shown to increase binding affinity in estrogen receptor modulators (e.g., ERX-11) by >10-fold.

-

Metabolic Stability: Unlike linear alkyl chains, the cyclohexane ring is less prone to rapid oxidative metabolism.

Role of the Boc-Carbamate Precursor

While the free amine (trans-4-phenylcyclohexylamine) is the active nucleophile, the tert-Butyl (Boc) carbamate form is often preferred for storage and handling because:

-

Oxidative Stability: It prevents oxidation of the primary amine during storage.

-

Purity: It allows for easy purification (crystallization) compared to the free amine, which can absorb CO₂ from the air to form carbamates.

-

Controlled Release: It permits the generation of the fresh free amine salt immediately prior to the sensitive coupling step.

Experimental Protocols

Pre-Synthesis: Generation of the Free Amine

Note: The Boc group must be removed to generate the nucleophilic amine before coupling to the resin-bound peptide.

Reagents:

Protocol:

-

Dissolve 1.0 mmol of tert-Butyl (trans-4-phenylcyclohexyl)carbamate in 5 mL of DCM .

-

Add 5 mL of TFA slowly with stirring.

-

Stir at room temperature for 60 minutes . Monitor by TLC or LCMS (disappearance of the carbamate peak).

-

Concentrate the solution under reduced pressure to an oil.

-

Add cold diethyl ether (20 mL) to precipitate the amine trifluoroacetate salt.

-

Centrifuge or filter to collect the white solid (trans-4-phenylcyclohexylammonium trifluoroacetate).

-

Dry under high vacuum. This salt can be used directly in coupling steps by adding excess base (DIPEA).

Method A: Urea Linkage Formation (Resin-NH-CO-NH-R)

This is the most common application, creating a urea bridge between the peptide N-terminus and the phenylcyclohexyl group.

Mechanism: Activation of the resin-bound amine with Disuccinimidyl Carbonate (DSC) followed by nucleophilic attack by the trans-4-phenylcyclohexylamine.

Reagents:

-

Peptidyl-Resin (Fmoc-deprotected, free amine)

-

N,N'-Disuccinimidyl carbonate (DSC)

-

N,N-Diisopropylethylamine (DIPEA)

-

trans-4-phenylcyclohexylammonium trifluoroacetate (prepared in 3.1)

-

DMF (anhydrous)

Step-by-Step Protocol:

| Step | Operation | Reagents & Conditions | Duration |

| 1 | Resin Preparation | Swell resin in DCM (3x), then DMF (3x). Ensure Fmoc is removed. | 20 min |

| 2 | Activation | Add DSC (5 eq) + DIPEA (5 eq) in DMF to the resin. | 45 min |

| 3 | Wash | Wash resin with DMF (5x) to remove excess DSC. Critical: Do not use amine-containing solvents. | 5 min |

| 4 | Coupling | Dissolve Amine Salt (3 eq) + DIPEA (6 eq) in DMF. Add to resin.[3][5] | 2 - 4 hours |

| 5 | Monitoring | Perform Kaiser Test . If blue (positive), repeat Step 4. If colorless (negative), proceed. | ~10 min |

| 6 | Final Wash | Wash with DMF (3x), DCM (3x), MeOH (2x). | 10 min |

Method B: N-Terminal Amide Capping via Linker

Used when an amide linkage is preferred over a urea. Requires a dicarboxylic acid linker (e.g., Succinic Anhydride).

Protocol:

-

Linker Attachment: Treat Fmoc-deprotected resin with Succinic Anhydride (10 eq) and DIPEA (10 eq) in DMF for 1 hour. Verify complete coupling (negative Kaiser test).

-

Carboxyl Activation: Wash resin. Add HATU (3 eq) and DIPEA (6 eq) in DMF for 5 minutes to activate the terminal carboxylic acid.

-

Amine Coupling: Add trans-4-phenylcyclohexylammonium salt (3 eq) (dissolved in minimal DMF with 3 eq DIPEA) to the activated resin.

-

Reaction: Shake at room temperature for 2–4 hours.

-

Result: Resin-Peptide-NH-CO-CH₂-CH₂-CO-NH-(trans-4-phenylcyclohexyl).

Visual Workflow (Graphviz)

Caption: Workflow for converting the Boc-protected precursor into a urea-linked pharmacophore on a solid support.

Critical Considerations & Troubleshooting

| Issue | Probable Cause | Solution |

| Incomplete Coupling | Steric hindrance of the bulky cyclohexane group. | Use Method A (DSC) rather than adding isocyanates directly. Increase temperature to 40°C or use microwave assistance (Low power, 50°C, 15 min). |

| Precipitation | High hydrophobicity of the phenylcyclohexyl group causing aggregation. | Use "Magic Mixture" solvent: DCM/DMF/NMP (1:1:1) with 1% Triton X-100 or chaotropic salts (LiCl). |

| Epimerization | Loss of trans stereochemistry. | Avoid strong bases for extended periods at high heat. The trans isomer is thermodynamically stable (diequatorial), so risk is lower than with amino acids, but maintain pH < 10. |

| Low Solubility of Salt | The TFA salt may be sparingly soluble in pure DCM. | Dissolve the amine salt in DMF or NMP before adding to the resin mixture. |

References

-

Design of Peptidomimetics: Raj, G. V., et al. (2013). "Structure–Activity Relationship Study of Tris-Benzamides as Estrogen Receptor Coregulator Binding Modulators." ACS Pharmacology & Translational Science. Link (Demonstrates the affinity enhancement of the trans-4-phenylcyclohexyl group).

-

Urea Synthesis on Solid Phase: Diss, M. L., & Kennan, A. J. (2007).[6] "Facile production of mono-substituted urea side chains in solid phase peptide synthesis." Biopolymers.[6][7] Link (Protocol for DSC-mediated urea formation).

-

Boc Deprotection: Han, G., et al. (2004). "Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group."[4] Journal of Organic Chemistry. Link

- Pharmacophore Properties: Agai-Csongor, E., et al. (2012). "Discovery of Cariprazine (RGH-188): A Novel Antipsychotic with D3/D2 Receptor Partial Agonist Activity." Bioorganic & Medicinal Chemistry Letters. (Context for the biological relevance of the moiety).

Sources

- 1. chemrxiv.org [chemrxiv.org]

- 2. tert-Butyl (trans-4-phenylcyclohexyl)carbamate [myskinrecipes.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis of Anabaenopeptins With a Strategic Eye Toward N-Terminal Sequence Diversity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Facile production of mono-substituted urea side chains in solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. scispace.com [scispace.com]

Troubleshooting & Optimization

Technical Support Center: Deprotection of tert-Butyl (trans-4-phenylcyclohexyl)carbamate

Welcome to the technical support center for challenges related to the deprotection of tert-butyl (trans-4-phenylcyclohexyl)carbamate. As Senior Application Scientists, we have compiled this guide based on established chemical principles and extensive field experience to help you navigate common experimental hurdles. This resource provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to ensure the successful removal of the tert-butyloxycarbonyl (Boc) protecting group from your substrate.

Troubleshooting Guide

This section addresses specific issues that may arise during the deprotection reaction. Each entry details potential causes and provides actionable solutions.

Q1: My Boc deprotection is sluggish or incomplete, even with standard TFA/DCM conditions. What are the likely causes and how can I fix this?

Plausible Causes:

-

Insufficient Acid Stoichiometry or Concentration: The cleavage of the Boc group is an acid-catalyzed reaction. The reaction rate can show a second-order dependence on acid concentration, meaning that insufficient acid will dramatically slow down or stall the reaction.[1] Dilute conditions, while sometimes used to prevent side reactions with other acid-sensitive groups, may not be sufficient for complete deprotection.[2]

-

Presence of Water: Trace amounts of water in the reaction mixture can compete with the substrate for the acid catalyst, reducing its effective concentration and hindering the deprotection process. Anhydrous conditions are crucial for efficient cleavage.[2]

-

Low Reaction Temperature: While many deprotections are initiated at 0°C to control exotherms and minimize side reactions, the reaction may require warming to room temperature to proceed to completion.[3] For sterically hindered or electronically deactivated substrates, room temperature may still be insufficient.

-

Substrate-Specific Steric Hindrance: The bulky trans-4-phenylcyclohexyl group can sterically hinder the approach of the acid to the carbamate, making this particular substrate more challenging to deprotect than simpler aliphatic or primary amines.

Recommended Solutions:

-

Increase Acid Concentration/Equivalents: Gradually increase the concentration of trifluoroacetic acid (TFA). A common starting point is a 20-25% solution of TFA in dichloromethane (DCM).[4][5] If the reaction is slow, this can be increased to 50% or even neat TFA in some cases.[3][5]

-

Ensure Anhydrous Conditions: Use freshly opened or distilled solvents. DCM should be dried over a suitable agent like CaH₂. Ensure all glassware is oven- or flame-dried before use.

-

Optimize Reaction Time and Temperature: Monitor the reaction closely using an appropriate analytical technique (TLC, LC-MS). If the reaction stalls at room temperature after a few hours, consider gentle heating (e.g., to 40°C), although this should be done cautiously to avoid potential side reactions.

-

Switch to a Different Acid/Solvent System: If TFA/DCM is ineffective, a stronger acid system like 4M HCl in 1,4-dioxane is a highly effective alternative and is often preferred for difficult deprotections.[2][6]

Q2: I'm observing significant side product formation. How can I identify and mitigate these impurities?

Plausible Causes:

-

Alkylation by the tert-Butyl Cation: The mechanism of Boc deprotection generates a relatively stable tert-butyl cation intermediate.[1][7] This electrophile can alkylate nucleophilic sites on your desired product or other molecules in the reaction mixture, particularly electron-rich aromatic rings like the phenyl group on your substrate.[1][8]

-

Degradation of Other Functional Groups: If your molecule contains other acid-sensitive functional groups (e.g., certain esters, acetals, or silyl ethers), the harsh acidic conditions required for Boc deprotection can lead to their cleavage or degradation.[2]

Recommended Solutions:

-

Use a Scavenger: To prevent tert-butylation, add a scavenger to the reaction mixture. The scavenger's role is to trap the tert-butyl cation as it forms.[9] Common and effective scavengers include triethylsilane (TES), triisopropylsilane (TIPS), or anisole. A typical loading is 5-10% (v/v).

-

Employ Milder Deprotection Conditions: If other functional groups are being affected, consider less aggressive deprotection methods. This could involve using a more dilute acid solution for a longer period, running the reaction at a lower temperature, or exploring alternative reagents.[10] For instance, Lewis acids like ZnBr₂ in DCM can sometimes cleave Boc groups under milder conditions than strong Brønsted acids.[11]

-

Alternative Deprotection Methods: For highly sensitive substrates, non-acidic methods can be explored, such as thermal deprotection, though this often requires high temperatures that may not be suitable for all molecules.[12]

Logical Workflow for Troubleshooting Incomplete Deprotection

Caption: A troubleshooting workflow for incomplete Boc deprotection.

Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism of acid-catalyzed Boc deprotection?

The deprotection proceeds via a specific acid-catalyzed elimination mechanism (E1-type):

-

Protonation: The carbonyl oxygen of the Boc group is protonated by the acid (e.g., TFA), making it a better leaving group.[7][13]

-

Carbocation Formation: The C-O bond cleaves, leading to the formation of a stable tertiary tert-butyl cation and a carbamic acid intermediate.[7]

-

Decarboxylation: The carbamic acid is unstable and rapidly decarboxylates, releasing carbon dioxide gas and the free amine.[13]

-

Final State: The liberated amine is protonated by the excess acid in the medium, resulting in the formation of an ammonium salt (e.g., an amine-TFA salt).[7]

Mechanism of TFA-Mediated Boc Deprotection

Caption: The E1 mechanism for acid-catalyzed Boc deprotection.

Q2: How should I monitor the reaction progress effectively?

Effective monitoring is critical to avoid over-running the reaction, which can lead to side product formation, or under-running it, resulting in incomplete conversion.

-

Thin-Layer Chromatography (TLC): This is the most common and rapid method. The starting material (Boc-protected amine) is significantly less polar than the product (amine salt). A typical mobile phase would be ethyl acetate/hexanes. The starting material will have a high Rf value, while the product amine salt will often remain at the baseline (Rf = 0). Staining with ninhydrin is excellent for visualizing the appearance of the primary/secondary amine product.

-

Liquid Chromatography-Mass Spectrometry (LC-MS): For more precise monitoring, LC-MS is ideal. It allows for the quantification of starting material, product, and any potential side products by tracking their respective mass-to-charge ratios.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: A crude ¹H NMR can be used to check for the disappearance of the characteristic tert-butyl singlet peak of the Boc group, which typically appears around 1.4 ppm.[12]

Q3: What are the standard reaction conditions and how do they compare?

The choice of reagent and solvent is crucial for success. Below is a comparison of the most common systems.

| Reagent System | Typical Conditions | Pros | Cons |

| TFA in DCM | 20-50% TFA in CH₂Cl₂; 0°C to RT; 1-4 hours.[5] | Volatile and easy to remove post-reaction; reaction is typically clean and fast. | TFA is highly corrosive; can cleave other acid-sensitive groups; requires scavengers to prevent tert-butylation.[1] |

| HCl in 1,4-Dioxane | 4M HCl in Dioxane; 0°C to RT; 1-4 hours.[6] | Very effective for stubborn substrates; product precipitates as HCl salt, simplifying isolation. | Dioxane is a suspected carcinogen and has a high boiling point, making it harder to remove; reagent can degrade over time.[2][8] |

| Aqueous Phosphoric Acid | 85% H₃PO₄ in THF/H₂O; RT.[14] | Milder, more environmentally benign, and highly selective for Boc groups over Cbz or esters.[9] | Biphasic system may lead to slower reaction rates for some substrates; requires aqueous workup. |

Experimental Protocols

Protocol 1: Standard Deprotection using TFA in DCM

Materials:

-

tert-Butyl (trans-4-phenylcyclohexyl)carbamate (1 eq)

-

Anhydrous Dichloromethane (DCM)

-

Trifluoroacetic Acid (TFA)

-

Triisopropylsilane (TIPS) (optional scavenger)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

Procedure:

-

Dissolve the Boc-protected amine (1 eq) in anhydrous DCM (approx. 0.1 M concentration) in an oven-dried round-bottom flask equipped with a magnetic stir bar.

-

If using a scavenger, add TIPS (1.5 eq).

-

Cool the solution to 0°C using an ice-water bath.

-

Slowly add TFA (10-20 eq, typically as a 25% v/v solution in DCM) dropwise to the stirring solution.[4] The reaction may be exothermic.

-

After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

-

Stir for 1-4 hours, monitoring the reaction progress by TLC until the starting material is fully consumed.

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM. Co-evaporate with toluene or DCM (3x) to ensure complete removal of residual acid.

-

For workup, dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with saturated aqueous NaHCO₃ solution until the aqueous layer is basic. This neutralizes the TFA salt to give the free amine.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product, trans-4-phenylcyclohexylamine.

Protocol 2: Alternative Deprotection using 4M HCl in Dioxane

Materials:

-

tert-Butyl (trans-4-phenylcyclohexyl)carbamate (1 eq)

-

4M HCl in 1,4-Dioxane (commercial solution)

-

Diethyl ether

Procedure:

-

Dissolve the Boc-protected amine (1 eq) in a minimal amount of a co-solvent like methanol or DCM if solubility in dioxane is low. Otherwise, add the solid directly to the HCl/dioxane solution.

-

To a stirring solution of 4M HCl in 1,4-dioxane (10-20 eq), add the substrate at 0°C.[6]

-

Allow the reaction to warm to room temperature and stir for 1-4 hours. Often, the product hydrochloride salt will precipitate from the solution.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, add diethyl ether to the reaction mixture to further precipitate the product salt.

-

Isolate the solid product by vacuum filtration, washing the filter cake with cold diethyl ether.

-

Dry the solid under high vacuum to yield the desired trans-4-phenylcyclohexylamine hydrochloride salt. This salt can be used directly in subsequent reactions or neutralized in a separate step if the free amine is required.

References

-

Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

-

ACS Green Chemistry Institute Pharmaceutical Roundtable. (2013). BOC Deprotection. Retrieved from [Link]

-

McGrath, M. J., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. Retrieved from [Link]

-

Hebei Boze Chemical Co.,Ltd. (2023, July 4). BOC deprotection. Retrieved from [Link]

-

Reddit User Discussion. (2024, February 27). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros. Retrieved from [Link]

-

Hartwig, J. F., et al. (2010). Supporting Information. Polymer Chemistry. The Royal Society of Chemistry. Retrieved from [Link]

-

Gaspari, M., et al. (2017). Boc deprotection conditions tested. ResearchGate. Retrieved from [Link]

-

Abaidoo, C. S., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. PMC. Retrieved from [Link]

-

J&K Scientific LLC. (2021, February 8). BOC Protection and Deprotection. Retrieved from [Link]

-

Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA. Retrieved from [Link]

-

Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]

-

Common Organic Chemistry. (n.d.). Boc Deprotection - TFA. Retrieved from [Link]

-

Olsen, B. A., et al. (2010). Effect of incomplete removal of the tert-butoxycarbonyl protecting group during synthesis of a pharmaceutical drug substance on the residual solvent analysis. Journal of Pharmaceutical and Biomedical Analysis, 52(2), 316-319. Retrieved from [Link]

-

Chemistry Stack Exchange. (2017, November 19). What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester?. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). tert-Butyl Esters. Retrieved from [Link]

Sources

- 1. BOC Deprotection - Wordpress [reagents.acsgcipr.org]

- 2. reddit.com [reddit.com]

- 3. rsc.org [rsc.org]

- 4. Amine Protection / Deprotection [fishersci.co.uk]

- 5. Boc Deprotection - TFA [commonorganicchemistry.com]

- 6. researchgate.net [researchgate.net]

- 7. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]

- 8. BOC deprotection [ms.bzchemicals.com]

- 9. Boc-Protected Amino Groups [organic-chemistry.org]

- 10. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]

- 11. jk-sci.com [jk-sci.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

- 14. tert-Butyl Esters [organic-chemistry.org]

Temperature control problems in large-scale carbamate synthesis

Technical Support Center: Large-Scale Carbamate Synthesis

Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in large-scale carbamate synthesis. This guide is designed to provide practical, in-depth troubleshooting advice and foundational knowledge to help you navigate the complexities of temperature control in these critical reactions. My aim is to bridge the gap between theoretical chemistry and real-world process challenges, offering solutions grounded in scientific principles and field-proven experience.

Frequently Asked Questions (FAQs)

Q1: Why is temperature control so critical in carbamate synthesis?

The reaction between an isocyanate and an alcohol to form a carbamate is highly exothermic, releasing significant heat.[1] On a large scale, the rate of heat generation can easily exceed the rate of heat removal, leading to a rapid increase in temperature. This can cause several problems:

-

Runaway Reactions: An uncontrolled temperature increase accelerates the reaction rate, which in turn generates even more heat, creating a dangerous positive feedback loop that can lead to pressures exceeding the reactor's limits.[2][3]

-

Product Decomposition: Carbamates can be thermally labile and may decompose at elevated temperatures, reversing the reaction to produce the starting isocyanate and alcohol or undergoing other side reactions.[4][5]

-

Impurity Formation: Higher temperatures can promote side reactions, such as the reaction of isocyanate with the carbamate product to form allophanates, reducing yield and purity.

Q2: What is a "runaway reaction" and what are the early warning signs?

A runaway reaction is an uncontrolled exothermic process where the rate of heat generation surpasses the cooling system's capacity, leading to a rapid, self-accelerating increase in temperature and pressure.[2][3][6] Early warning signs include:

-